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Compound of Interest

Compound Name: Sugemalimab

Cat. No.: B15611319

These notes provide a comprehensive overview of the dosage, administration, and relevant
experimental context for the clinical application of sugemalimab, a fully human anti-
programmed death-ligand 1 (PD-L1) monoclonal antibody. The information is intended for
researchers, scientists, and drug development professionals.

Sugemalimab is an immune checkpoint inhibitor designed to block the interaction between
PD-L1 and its receptor, PD-1.[1][2] This action reverses T-cell inactivation and enhances the
cytotoxic T-lymphocyte-mediated immune response against tumor cells expressing PD-L1.[1][2]
It is approved for medical use in several regions, including China and the European Union, for
the first-line treatment of metastatic non-small cell lung cancer (NSCLC) in combination with
platinum-based chemotherapy.[1]

Quantitative Data Summary

The following tables summarize the dosage and administration of sugemalimab in key clinical
trials.

Table 1: Sugemalimab Dosage and Administration in the GEMSTONE-302 Trial
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Parameter Details

First-line treatment of metastatic non-small cell
lung cancer (squamous or non-squamous) with
no sensitizing EGFR, ALK, ROS1, or RET

genomic tumor aberrations.[1][3]

Indication

Adults aged 18-75 with histologically or
cytologically confirmed Stage IV NSCLC and no

Patient Population ) ) o
prior systemic treatment for metastatic disease.

[4]

1200 mg administered intravenously every 3

Sugemalimab Dosage
weeks.[3][4][5]

Administration Intravenous infusion over 60 minutes.[6][7]

Treatment Cycles Administered on Day 1 of each 3-week cycle.[5]

Durati £ Th Continued until disease progression or
uration of Thera
by unacceptable toxicity.[8]

Table 2: Chemotherapy Regimens in Combination with Sugemalimab (GEMSTONE-302 Trial)

) Dosage and
NSCLC Histology Chemotherapy Agents . .
Administration

Carboplatin (AUC 5 mg/mL per
min) and Paclitaxel (175

Squamous Carboplatin and Paclitaxel mg/m?) administered
intravenously for up to four
cycles.[4][9]

Carboplatin (AUC 5 mg/mL per
min) and Pemetrexed (500

Non-squamous Carboplatin and Pemetrexed mg/m?) administered
intravenously for up to four
cycles.[4][9]
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Table 3: Sugemalimab Dosage in the GEMSTONE-301 Trial

Parameter Details

Consolidation therapy for patients with
unresectable Stage Ill NSCLC whose disease

Indication has not progressed following concurrent or
sequential platinum-based chemoradiotherapy.
[10][11]

Adults aged 18 years or older with an ECOG
Patient Population performance status of 0 or 1 who have not

progressed after chemoradiotherapy.[11]

1200 mg administered intravenously every 3

Sugemalimab Dosage
weeks.[11][12][13]

Duration of Therapy For up to 24 months.[10][12][13]

Experimental Protocols

Detailed proprietary experimental protocols from the clinical development of sugemalimab are
not publicly available. However, based on standard practices for monoclonal antibody
development and the information from published clinical trials, the following outlines the
methodologies for key aspects of sugemalimab's clinical application.

Protocol 1: Patient Eligibility and Screening

e Inclusion Criteria Verification:

o Confirm diagnosis of locally advanced or metastatic NSCLC through histological or
cytological analysis.

o For metastatic NSCLC, confirm the absence of sensitizing EGFR, ALK, ROS1, or RET
mutations through molecular testing of tumor tissue or liquid biopsy.

o Assess Eastern Cooperative Oncology Group (ECOG) performance status, ensuring it is O
or 1.[11]
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o Verify adequate organ function through standard laboratory tests (hematology, clinical
chemistry).

o Exclusion Criteria Verification:
o Screen for active autoimmune diseases.
o Review patient history for prior treatment with immune checkpoint inhibitors.

o Confirm the absence of active infections, including HIV, hepatitis B, or hepatitis C.[6]

Protocol 2: Preparation and Administration of
Sugemalimab

o Dosage Calculation:

o The standard dose is a fixed 1200 mg.[4][12]

o For patients weighing over 115 kg, a dose of 1500 mg may be considered.[6]
» Reconstitution and Dilution:

o Sugemalimab is provided as a concentrate for solution for infusion.[6]

o Aseptically withdraw the required volume from the vial(s).

o Dilute with a compatible infusion solution (e.g., 0.9% sodium chloride) to a final
concentration appropriate for intravenous infusion.

e Intravenous Administration:

o Administer the diluted sugemalimab solution via intravenous infusion over a period of 60
minutes.[6][7]

o Use a dedicated infusion line.
o Do not administer as an intravenous push or bolus.

e Combination Chemotherapy Administration (for Metastatic NSCLC):
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o On day 1 of a 3-week cycle, administer sugemalimab first.[6]

o Following the sugemalimab infusion, administer the appropriate platinum-based
chemotherapy (Carboplatin + Paclitaxel for squamous NSCLC; Carboplatin + Pemetrexed
for non-squamous NSCLC).[4][6]

Protocol 3: Patient Monitoring and Safety Management

¢ |nfusion-Related Reactions:

o Monitor patients for signs and symptoms of infusion-related reactions (e.qg., pyrexia, chills,
rash) during and after the infusion.[6]

e Immune-Related Adverse Events (irAES):

o Regularly monitor for potential irAEs, including but not limited to pneumonitis, colitis,
hepatitis, endocrinopathies, and dermatologic toxicities.

o For Grade 3 or 4 adverse reactions, administration of methylprednisolone (1 to 2
mg/kg/day or equivalent) may be required.[6]

e Tumor Response Assessment:

o Evaluate tumor response using Response Evaluation Criteria in Solid Tumors (RECIST)
v1.1 at baseline and at regular intervals during treatment.

Visualizations
Signaling Pathway
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Caption: Sugemalimab blocks the PD-1/PD-L1 interaction, restoring T-cell activity against
tumor cells.

Experimental Workflow
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Caption: Workflow of the GEMSTONE-302 clinical trial, from patient randomization to endpoint
analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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